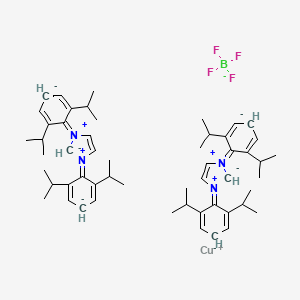
2,3-Dichloro-4-fluorobenzonitrile
描述
2,3-Dichloro-4-fluorobenzonitrile is an aromatic organic compound with the molecular formula C7H2Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the bromination of 2,4-dichloro-fluorobenzene followed by the action of a cyanide source to obtain the desired benzonitrile . Another method involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with alkali metal fluoride or tetraalkylammonium fluoride in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogen exchange reactions. For instance, the reaction of 2,4-dichloro-5-fluorotoluene with ammonia, air, and steam in the gas phase at high temperatures (350° to 550°C) on an ammoxidation catalyst yields the desired nitrile .
化学反应分析
Types of Reactions: 2,3-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as fluoride ions.
Suzuki-Miyaura Coupling: It can also be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as potassium fluoride in aprotic polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products:
Fluorinated Aromatic Compounds: The substitution reactions yield various fluorinated aromatic compounds.
Coupled Products: Suzuki-Miyaura coupling results in biaryl compounds.
科学研究应用
2,3-Dichloro-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2,3-Dichloro-4-fluorobenzonitrile primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring activates the compound towards nucleophilic attack. The nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which then eliminates the leaving group to yield the substituted product .
相似化合物的比较
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,3-Difluorobenzonitrile
- 2,4-Difluorobenzonitrile
Comparison: 2,3-Dichloro-4-fluorobenzonitrile is unique due to the specific positioning of its chlorine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 2,4-Dichloro-5-fluorobenzonitrile, it has a different substitution pattern that affects its chemical behavior and applications .
属性
IUPAC Name |
2,3-dichloro-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSAYXDLODTUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)






![3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one](/img/structure/B3179030.png)



